2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound features a pyridine ring substituted with an amino group at the 2-position and a sulfanyl group at the 4-position, linked to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-aminopyridine with a suitable thiol reagent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways . The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological activity . The compound may also modulate enzyme activity or receptor binding through its unique structural features .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXWGBRUKHJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CSCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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